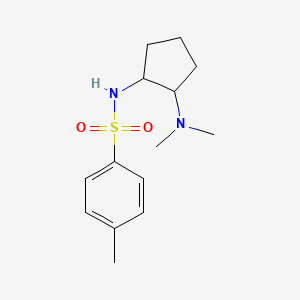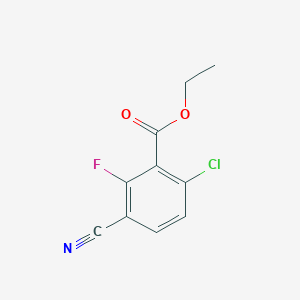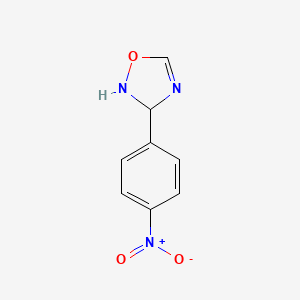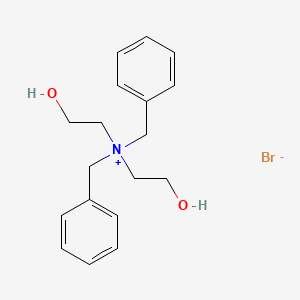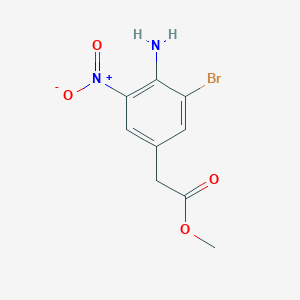
Methyl 4-amino-3-bromo-5-nitrophenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-amino-3-bromo-5-nitrophenylacetate is an organic compound with the molecular formula C9H9BrN2O4. This compound is of interest due to its unique structural features, which include an amino group, a bromine atom, and a nitro group attached to a phenyl ring, along with a methyl ester group. These functional groups make it a versatile intermediate in organic synthesis and a potential candidate for various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-3-bromo-5-nitrophenylacetate typically involves multi-step organic reactions. One common method starts with the nitration of methyl 4-amino-3-bromophenylacetate to introduce the nitro group. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is followed by purification steps such as recrystallization or chromatography to isolate the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process. Post-reaction, the product is typically purified using industrial-scale chromatography or crystallization techniques.
Types of Reactions:
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride in hydrochloric acid.
Substitution: The bromine atom can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide ions, alkoxide ions, or amines.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydroxide (for hydroxide substitution), sodium methoxide (for methoxide substitution), or primary amines.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed:
Reduction: Methyl 4-amino-3-bromo-5-aminophenylacetate.
Substitution: Methyl 4-amino-3-hydroxy-5-nitrophenylacetate (if hydroxide is the nucleophile).
Hydrolysis: 4-amino-3-bromo-5-nitrophenylacetic acid.
Scientific Research Applications
Methyl 4-amino-3-bromo-5-nitrophenylacetate is used in various fields of scientific research:
Chemistry: As an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: As a probe to study enzyme interactions and metabolic pathways involving nitroaromatic compounds.
Medicine: Potential use in the development of new drugs due to its structural similarity to biologically active compounds.
Industry: Utilized in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which Methyl 4-amino-3-bromo-5-nitrophenylacetate exerts its effects depends on the specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The bromine atom can participate in halogen bonding, influencing molecular recognition processes. The amino group can form hydrogen bonds, affecting the compound’s binding affinity to biological targets.
Comparison with Similar Compounds
Methyl 4-amino-3-chloro-5-nitrophenylacetate: Similar structure but with a chlorine atom instead of bromine.
Methyl 4-amino-3-bromo-5-nitrobenzoate: Similar structure but with a benzoate group instead of a phenylacetate group.
Uniqueness: Methyl 4-amino-3-bromo-5-nitrophenylacetate is unique due to the combination of its functional groups, which provide a distinct reactivity profile. The presence of both an amino group and a nitro group on the same aromatic ring allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis.
This compound’s specific arrangement of functional groups also makes it a useful tool in studying the effects of substituents on aromatic ring systems, contributing to a deeper understanding of structure-activity relationships in chemical and biological research.
Properties
IUPAC Name |
methyl 2-(4-amino-3-bromo-5-nitrophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O4/c1-16-8(13)4-5-2-6(10)9(11)7(3-5)12(14)15/h2-3H,4,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCDZKOJYISYIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C(=C1)Br)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
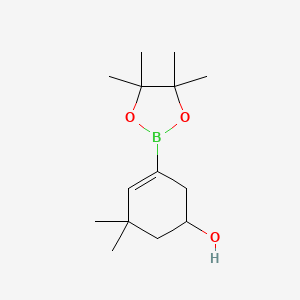
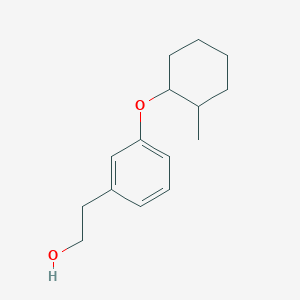
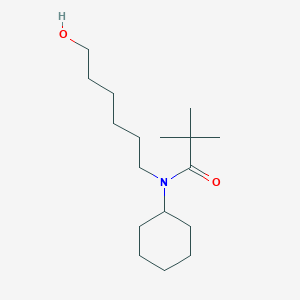
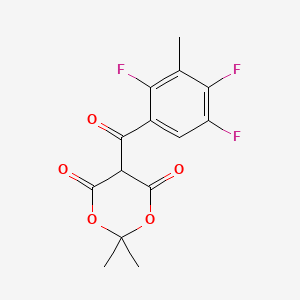
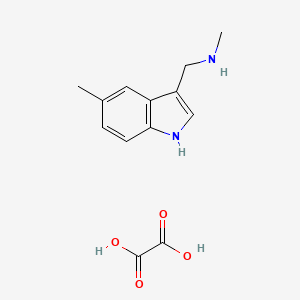
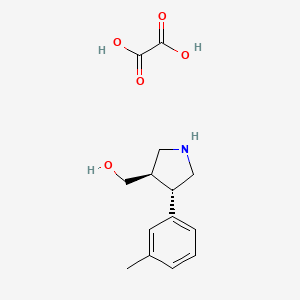
![7-((2-(trimethylsilyl)ethoxy)methyl)-7H-imidazo[1,2-c]pyrrolo[3,2-e]pyrimidine](/img/structure/B8080366.png)
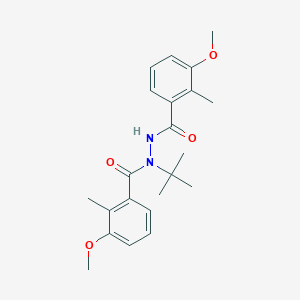
![8-Bromo-1-methyl-1,3,4,5-tetrahydro-2H-benzo[D]azepin-2-one](/img/structure/B8080368.png)

